Cas no 1216835-07-2 (N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride)

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride structure
1216835-07-2 structure
商品名:N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
CAS番号:1216835-07-2
MF:C20H24ClN3O3S
メガワット:421.94086265564
CID:5472378

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

    • N-(4-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide:hydrochloride
    • N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
    • インチ: 1S/C20H23N3O3S.ClH/c1-15-5-2-7-17-18(15)21-20(27-17)23(19(24)16-6-3-12-26-16)9-4-8-22-10-13-25-14-11-22;/h2-3,5-7,12H,4,8-11,13-14H2,1H3;1H
    • InChIKey: UHFLTNRLDNHIHN-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(N(C1=NC2=C(C)C=CC=C2S1)CCCN1CCOCC1)=O.[H]Cl

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2736-0186-20μmol
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2736-0186-3mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2736-0186-10mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2736-0186-25mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2736-0186-75mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2736-0186-15mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2736-0186-2μmol
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2736-0186-4mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2736-0186-5mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2736-0186-50mg
N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride
1216835-07-2 90%+
50mg
$160.0 2023-05-16

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride 関連文献

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochlorideに関する追加情報

N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride: A Comprehensive Overview

The compound with the CAS number 1216835-07-2 is a fascinating molecule that has garnered significant attention in the field of pharmaceutical chemistry. Its chemical name, N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride, suggests a complex and multifaceted structure that may contribute to its unique pharmacological properties. This introduction aims to provide a detailed exploration of this compound, its potential applications, and its relevance in contemporary research.

In recent years, there has been a growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. The benzothiazole moiety, a key structural feature of this compound, is well-known for its presence in numerous bioactive molecules. Specifically, the presence of a 4-methyl-1,3-benzothiazol-2-yl group in the molecule suggests that it may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities. These properties have been extensively studied in various derivatives of benzothiazole, making this compound a promising candidate for further investigation.

The amide functional group and the morpholine substituent are additional critical components of the molecule. The amide bond is a common feature in many pharmacologically active compounds, often contributing to their binding affinity and stability. The morpholine ring, on the other hand, is known for its ability to enhance solubility and bioavailability, which are crucial factors in drug development. The combination of these structural elements in N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride may contribute to its unique pharmacological profile.

Recent studies have highlighted the importance of molecular diversity in drug discovery. The structural complexity of this compound makes it an intriguing candidate for further exploration. Researchers have been particularly interested in its potential as a lead compound for the development of new therapeutic agents. The benzothiazole core provides a scaffold that can be modified to target various biological pathways, while the morpholine group enhances pharmacokinetic properties.

One of the most exciting aspects of this compound is its potential application in oncology research. Benzothiazole derivatives have shown promise in inhibiting key enzymes involved in cancer cell proliferation and survival. The specific arrangement of functional groups in N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride may make it an effective inhibitor of enzymes such as tyrosine kinases and proteases that are overexpressed in many cancers.

In addition to its oncological potential, this compound has also been investigated for its antimicrobial properties. The benzothiazole moiety is known to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This mechanism of action makes it an attractive candidate for developing new antibiotics against resistant strains of bacteria.

The morpholine group in the molecule may also contribute to its antimicrobial activity by enhancing membrane permeability and disrupting cellular processes. This dual action mechanism could make N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-yl)propyl]furan-2-carboxamide hydrochloride a potent antimicrobial agent against a broad spectrum of pathogens.

Another area of interest is the potential use of this compound in treating inflammatory diseases. Inflammatory responses are mediated by various signaling pathways that involve enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX). Benzothiazole derivatives have been shown to inhibit these enzymes, reducing inflammation and pain.

The specific structural features of N-(4-methyl-1,3-benzothiazol-2-yl)-N-[3-(morpholin-4-ypropyl)furan - 2 - carboxamide hydrochloride may make it an effective inhibitor of these enzymes without causing significant side effects. This would be particularly beneficial for patients who require long-term treatment for chronic inflammatory conditions.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before they are synthesized. Molecular docking studies have been particularly useful in identifying potential binding interactions between this compound and target proteins. These studies suggest that it may bind to enzymes involved in cancer cell proliferation and inflammation with high affinity.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core. The introduction of the morpholine group was achieved through nucleophilic substitution reactions, which were carefully controlled to avoid unwanted side products.

The final step in the synthesis involves converting the free amide into its hydrochloride salt form. This salt form enhances solubility and stability, making it more suitable for pharmaceutical applications. The hydrochloride salt also improves bioavailability upon administration.

In conclusion, N-(4-methyl - 1 , 3 - benzothiazol - 2 - yl ) - N [ 3 ( morpholin - 4 - yl ) propyl ] furan - 2 - carboxamide hydrochloride is a structurally complex molecule with significant potential as a therapeutic agent. Its unique combination of functional groups makes it an attractive candidate for further investigation in oncology research , antimicrobial applications , and inflammatory disease treatment . Advances in computational chemistry and synthetic methodologies have made it possible to explore its pharmacological properties with greater precision . As research continues , this compound holds promise for contributing to the development of novel drugs that address critical unmet medical needs .

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